1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(prop-2-yn-1-yl)piperazine
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(prop-2-yn-1-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyridine moiety. The presence of chloro and trifluoromethyl groups on the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(prop-2-yn-1-yl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of chloro and trifluoromethyl groups through electrophilic substitution reactions. The piperazine ring is then formed via cyclization reactions, and the prop-2-yn-1-yl group is introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, ensuring that the compound can be produced in large quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(prop-2-yn-1-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may offer advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups on the pyridine ring can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperazine ring may also interact with biological membranes or proteins, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and pyridine-containing molecules with chloro and trifluoromethyl substitutions. Examples include:
- 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
- 1-[3-Chloro-5-(trifluoromethyl)phenyl]-4-(prop-2-yn-1-yl)piperazine
Uniqueness
What sets 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(prop-2-yn-1-yl)piperazine apart is the specific combination of functional groups and the resulting chemical properties. The presence of both chloro and trifluoromethyl groups on the pyridine ring, along with the prop-2-yn-1-yl substitution on the piperazine ring, imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3/c1-2-3-19-4-6-20(7-5-19)12-11(14)8-10(9-18-12)13(15,16)17/h1,8-9H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAECQPAGTCEESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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